4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Übersicht
Beschreibung
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the Bcl-2 family. ABT-737 has shown significant potential in cancer therapy due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells.
Wirkmechanismus
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide works by selectively targeting anti-apoptotic proteins of the Bcl-2 family. These proteins play a crucial role in the regulation of apoptosis, or programmed cell death. In cancer cells, anti-apoptotic proteins are often overexpressed, leading to the survival and proliferation of cancer cells. This compound binds to the BH3-binding groove of these proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This ultimately leads to the activation of the apoptotic pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has been tested in a variety of cancer cell lines and has shown activity against a wide range of cancers, including leukemia, lymphoma, melanoma, and solid tumors. This compound has also been shown to enhance the activity of chemotherapeutic agents, making it a potential combination therapy option for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. One potential direction is the development of more potent and selective Bcl-2 inhibitors. Another direction is the evaluation of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapies. Additionally, the use of this compound as a diagnostic tool for cancer detection and monitoring could be explored. Overall, the research on this compound has shown promising results and has the potential to make a significant impact in cancer therapy.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. This compound has been shown to induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w. This compound binds to the BH3-binding groove of these proteins, preventing their interaction with pro-apoptotic proteins and ultimately leading to apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S/c1-14(27)16-4-6-17(7-5-16)21(28)26(13-15-3-2-10-24-12-15)22-25-19-9-8-18(23)11-20(19)29-22/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNVSCIGWVFGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.